molecular formula C13H10F3NO3 B8475705 Methyl 5-methyl-3-(2-(trifluoromethyl)phenyl)isoxazol-4-carboxylate

Methyl 5-methyl-3-(2-(trifluoromethyl)phenyl)isoxazol-4-carboxylate

Cat. No. B8475705
M. Wt: 285.22 g/mol
InChI Key: KXYUXBRCROGOFZ-UHFFFAOYSA-N
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Patent
US09132126B2

Procedure details

methyl 5-methyl-3-(2-(trifluoromethyl)phenyl)isoxazol-4-carboxylate (6.0 g, 21.03 mmol) was dissolved in methanol (60 mL), added with 3% sodium hydroxide aqueous solution (60 mL), stirred at 30° C. for 7 hours, and vacuum-evaporated so as to remove methanol. The remaining solution was washed with ethyl acetate (20 mL), and the aqueous layer was neutralized by a hydrochloric acid aqueous solution. Then, the produced crystal was filtered, washed with purified water (50 mL), and dried so as to provide a white solid required compound (5.48 g, 20.12 mmol, 96%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:13]([F:16])([F:15])[F:14])[C:3]=1[C:17]([O:19]C)=[O:18].[OH-].[Na+]>CO>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:13]([F:16])([F:14])[F:15])[C:3]=1[C:17]([OH:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC1=C(C(=NO1)C1=C(C=CC=C1)C(F)(F)F)C(=O)OC
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred at 30° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vacuum-evaporated so as
CUSTOM
Type
CUSTOM
Details
to remove methanol
WASH
Type
WASH
Details
The remaining solution was washed with ethyl acetate (20 mL)
FILTRATION
Type
FILTRATION
Details
Then, the produced crystal was filtered
WASH
Type
WASH
Details
washed with purified water (50 mL)
CUSTOM
Type
CUSTOM
Details
dried so as

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC1=C(C(=NO1)C1=C(C=CC=C1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.12 mmol
AMOUNT: MASS 5.48 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.